![molecular formula C15H20N2O3S B2635532 1-(3-methoxybenzyl)-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine CAS No. 866142-44-1](/img/structure/B2635532.png)
1-(3-methoxybenzyl)-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine
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Description
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of “1-(3-methoxybenzyl)-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine” from the available sources .Chemical Reactions Analysis
The chemical reactions involving “1-(3-methoxybenzyl)-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine” are not documented in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties for “1-(3-methoxybenzyl)-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine” are not available in the literature .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Selective COX-2 Inhibitors
The compound could be used in the synthesis of selective COX-2 inhibitors. COX-2 inhibitors have a lower incidence of adverse effects and have attained an important position in medicinal chemistry .
Precursor in Fragrance Production
The compound could potentially be used as a precursor in the production of fragrances. Some of its derivatives are used in fragrances, both natural and artificial .
Insect Pheromones
The compound could potentially be used in the synthesis of insect pheromones. Some of its derivatives are used in the production of insect pheromones .
Solvents
The compound could potentially be used in the production of solvents. Some of its derivatives are used in the production of solvents .
Reactions at the Benzylic Position
The compound could potentially be used in reactions at the benzylic position. Benzylic halides typically react via an SN2 or SN1 pathway .
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4,5-dimethyl-3-methylsulfonylpyrrol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-10-11(2)17(15(16)14(10)21(4,18)19)9-12-6-5-7-13(8-12)20-3/h5-8H,9,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQXJFJWOIUWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C)N)CC2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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